

Formyl iodide chemical properties and stability

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Formyl Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl iodide (CHIO) is a reactive chemical species of interest in organic synthesis and theoretical chemistry. This guide provides a comprehensive overview of its chemical properties, stability, and reactivity. Due to its inherent instability, much of the available data is derived from theoretical calculations and studies of related compounds. This document consolidates the known information, presents detailed (where available) and inferred experimental protocols, and visualizes key concepts using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Properties

Formyl iodide is the simplest acyl iodide. Its fundamental properties are summarized in the table below. The lack of extensive experimental data is a recurring theme, necessitating reliance on computational predictions for many physical constants.

Table 1: Chemical and Physical Properties of Formyl Iodide



Property	Value	Source
Molecular Formula	CHIO	INVALID-LINK[1]
Molecular Weight	155.92 g/mol	INVALID-LINK[1]
Monoisotopic Mass	155.907213 u	INVALID-LINK[1]
Boiling Point	Not experimentally determined. Predicted to be unstable at elevated temperatures.	N/A
Melting Point	Not experimentally determined.	N/A
Solubility	Expected to be soluble in polar aprotic solvents. Likely reactive with protic solvents.	Inferred
Appearance	Unknown	N/A

Stability and Decomposition

Formyl iodide is predicted to be a highly unstable molecule. Its stability is compromised by the weak carbon-iodine bond and the electrophilic nature of the carbonyl carbon.

Key factors influencing stability:

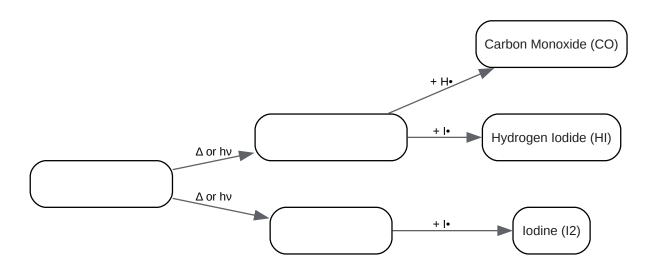
- Temperature: Elevated temperatures are expected to accelerate decomposition.
- Light: Photochemical decomposition is likely, similar to other iodo-compounds.
- Presence of Nucleophiles: Reacts readily with nucleophiles, leading to decomposition.
- Moisture: Likely hydrolyzes rapidly in the presence of water to form formic acid and hydrogen iodide.

Decomposition Pathway:

The primary decomposition pathway is anticipated to be the homolytic cleavage of the C-I bond to generate a formyl radical and an iodine radical. Subsequent reactions could lead to the



formation of carbon monoxide, hydrogen iodide, and elemental iodine.



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Figure 1: Proposed decomposition pathway of formyl iodide.

Synthesis

Direct and detailed experimental protocols for the synthesis of formyl iodide are not well-documented in the literature, likely due to its instability. However, its synthesis can be inferred from general methods for preparing acyl iodides. A plausible route involves the reaction of formic acid with an iodinating agent.

Proposed Synthesis from Formic Acid and Iodine

This method is based on a patented process for the synthesis of organic iodides which involves the reaction of a carboxylic acid with iodine[2].

Reaction:

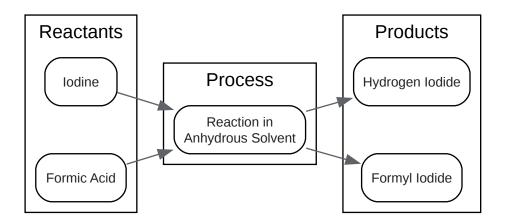
 $HCOOH + I_2 \rightarrow HC(O)I + HI$

Experimental Protocol (Proposed):

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
reflux condenser, and a dropping funnel, add a solution of formic acid in a suitable
anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).



- Reagent Addition: Slowly add a solution of elemental iodine in the same solvent to the stirred formic acid solution at a controlled temperature (e.g., 0 °C). The reaction is likely exothermic.
- Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by observing the disappearance of the characteristic color of iodine.
- Work-up (Hypothetical): Due to the expected instability of formyl iodide, in-situ use is highly recommended. If isolation is attempted, it would likely involve removal of the solvent under reduced pressure at low temperature, followed by rapid purification methods like flash chromatography at sub-ambient temperatures.



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Figure 2: Workflow for the proposed synthesis of formyl iodide.

Spectroscopic Characterization (Predicted)

Due to the lack of isolated samples, experimental spectroscopic data for formyl iodide is not available. The following are predicted characteristics based on computational modeling and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for Formyl Iodide



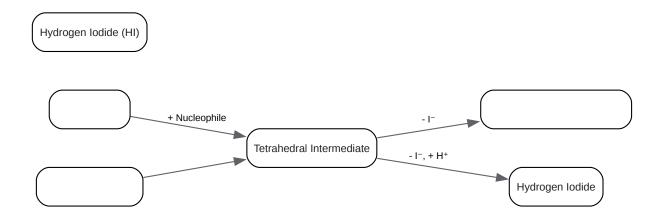
Technique	Predicted Features
¹ H NMR A single peak (singlet) in the downfield response of the single peak (singlet) in the downfield response of the single peak (singlet) in the downfield response of the single peak (singlet) in the downfield response of the single peak (singlet) in the downfield response of the single peak (singlet) in the downfield response of the single peak (singlet) in the downfield response of the single peak (singlet) in the downfield response of the single peak (singlet) in the downfield response of the single peak (singlet) in the downfield response of the single peak (singlet) in the downfield response of the single peak (singlet) in the downfield response of the single peak (singlet) in the downfield response of the single peak (singlet) in the single peak (singlet) in the downfield response of the single peak (singlet) in the singlet peak (singlet) in the si	
¹³ C NMR	A single resonance in the range of 160-170 ppm for the carbonyl carbon.
IR Spectroscopy	A strong C=O stretching band around 1750-1780 cm ⁻¹ . A C-H stretching band for the formyl group around 2700-2800 cm ⁻¹ .
Mass Spectrometry	A molecular ion peak (M ⁺) at m/z 156. Major fragment ions would likely correspond to the loss of iodine (m/z 29, CHO ⁺) and the iodine atom itself (m/z 127, I ⁺).

Reactivity

Formyl iodide is expected to be a highly reactive electrophile. The primary site of reactivity is the carbonyl carbon, which is susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution

Formyl iodide should readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to yield the corresponding formates, formamides, and thioformates.





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Figure 3: General mechanism for nucleophilic acyl substitution of formyl iodide.

Handling and Safety Precautions

Given its predicted instability and reactivity, formyl iodide should be handled with extreme caution.

- Handling: All manipulations should be carried out in a well-ventilated fume hood. Use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
- Storage: If isolated, formyl iodide should be stored at low temperatures (e.g., in a freezer at -20 °C or below) under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from light and moisture.
- Incompatibilities: Avoid contact with strong oxidizing agents, bases, protic solvents, and metals.

Conclusion

Formyl iodide remains a challenging molecule to study experimentally due to its inherent instability. This guide has compiled the available theoretical and inferred data to provide a comprehensive overview of its chemical properties, stability, and reactivity. The proposed synthesis and characterization methods, along with the visualized reaction pathways, offer a foundational understanding for researchers interested in this reactive species. Further computational and advanced experimental studies are necessary to fully elucidate the properties and synthetic utility of formyl iodide.

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